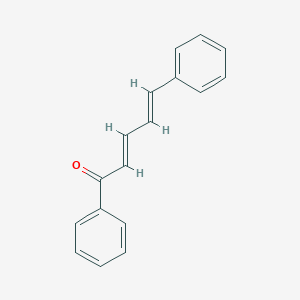

Cinnamylideneacetophenone

Vue d'ensemble

Description

Cinnamylideneacetophenone is a chemical compound with the molecular formula C17H14O . It has an average mass of 234.292 Da and a monoisotopic mass of 234.104462 Da .

Molecular Structure Analysis

The molecular structure of Cinnamylideneacetophenone is characterized by a double-bond stereo . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds .

Physical And Chemical Properties Analysis

Cinnamylideneacetophenone has a density of 1.1±0.1 g/cm3, a boiling point of 388.1±25.0 °C at 760 mmHg, and a flash point of 169.6±18.1 °C . It has a molar refractivity of 76.4±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 216.5±3.0 cm3 .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Cinnamylideneacetophenones have been found to exhibit antibacterial and antitubercular activities . They have been used as a template for the design and synthesis of a series of 17 cinnamylideneacetophenones .

Methods of Application or Experimental Procedures

The compounds were synthesized using the Claisen-Schmidt reaction . The effects of the compounds were evaluated on pulmonary cells .

Results or Outcomes

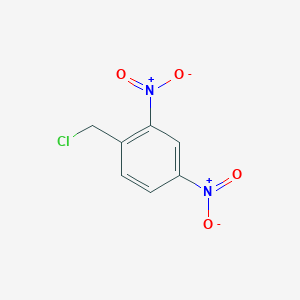

Phenolic compounds 3 and 4 exhibited MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) values of 77.9 to 312 M against Staphylococcus aureus, Streptococcus mutans, and Streptococcus sanguinis . Compounds 2, 7, 10, and 18 presented potent effects against Mycobacterium tuberculosis (57.2 M ¤ MIC ¤ 70.9 M) .

Green Synthesis and Characterization

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

Cinnamaldehyde, a compound found in the skin of cinnamon plants, has been modified with the help of Fe3O4 synthesized with the help of seaweed extract as a heterogeneous catalyst .

Methods of Application or Experimental Procedures

Fe3O4-MNPs were synthesized using FeCl3 and Sargassum filipendula extracts as their natural reducing agents . The catalytic ability of Fe3O4 was evaluated in the reaction between cinnamaldehyde and aromatic ketone compounds synthesized by the reflux method .

Results or Outcomes

The FTIR, proton and carbon NMR analysis have identified that the synthesized product was cinnamylideneacetophenone by the name 1,5-diphenylpyenta-2,4-dien-1-one . The optimum conditions were obtained at a catalyst concentration of 10% w/w for five hours with a yield of 36% .

Cytotoxicity in Breast Cancer Cells

Specific Scientific Field

This application falls under the field of Oncology and Pharmaceutical Sciences .

Summary of the Application

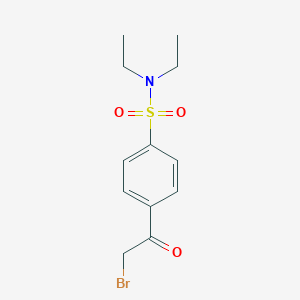

Cinnamylideneacetophenones have been synthesized and evaluated for their cytotoxicity against breast cancer cells .

Methods of Application or Experimental Procedures

A series of cinnamylideneacetophenones were synthesized via a modified Claisen-Schmidt condensation reaction . Their cytotoxicity was evaluated against breast cancer cells using the Alamar Blue™ assay .

Results or Outcomes

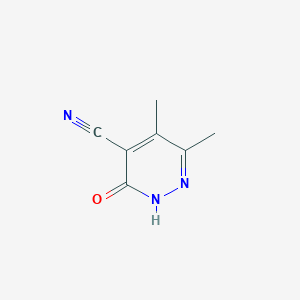

Derivatives 17 and 18, bearing a 2-nitro group on the B ring, exhibited sub-micromolar cytotoxicity in MCF-7 cells (IC50=71 and 1.9 nM, respectively) . Derivative 17 also displayed sub-micromolar (IC50=780 nM) cytotoxicity in MDA-MB-468 cells . Additionally, 17 and 18 displayed significantly less cytotoxicity than the chemotherapeutic doxorubicin in non-tumorigenic MCF-10A cells .

Green Synthesis and Characterization

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

Cinnamaldehyde, a compound found in the skin of cinnamon plants, has been modified with the help of Fe3O4 synthesized with the help of seaweed extract as a heterogeneous catalyst .

Methods of Application or Experimental Procedures

Fe3O4-MNPs were synthesized using FeCl3 and Sargassum filipendula extracts as their natural reducing agents . The catalytic ability of Fe3O4 was evaluated in the reaction between cinnamaldehyde and aromatic ketone compounds synthesized by the reflux method .

Results or Outcomes

The FTIR, proton and carbon NMR analysis have identified that the synthesized product was cinnamylideneacetophenone by the name 1,5-diphenylpyenta-2,4-dien-1-one . The optimum conditions were obtained at a catalyst concentration of 10% w/w for five hours with a yield of 36% .

Antimicrobial and Antitubercular Activities

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Cinnamaldehyde, a natural product with a broad spectrum of antibacterial activity, was used as a template for the design and synthesis of a series of 17 cinnamylideneacetophenones .

Methods of Application or Experimental Procedures

The compounds were synthesized using the Claisen-Schmidt reaction . The effects of the compounds were evaluated on pulmonary cells .

Results or Outcomes

Phenolic compounds 3 and 4 exhibited MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) values of 77.9 to 312 µM against Staphylococcus aureus, Streptococcus mutans, and Streptococcus sanguinis . Compounds 2, 7, 10, and 18 presented potent effects against Mycobacterium tuberculosis (57.2 µM ≤ MIC ≤ 70.9 µM) .

Bioremediation

Specific Scientific Field

This application falls under the field of Environmental Sciences .

Summary of the Application

Iron oxide (Fe3O4) nanoparticles were synthesized using two selected brown seaweeds and used in the bioremediation of lead .

Methods of Application or Experimental Procedures

Fe3O4 nanoparticles were synthesized using FeCl3 and Sargassum filipendula extracts as their natural reducing agents .

Results or Outcomes

The synthesized nanoparticles were used in the bioremediation of lead, demonstrating the potential environmental applications of cinnamylideneacetophenone .

Safety And Hazards

Propriétés

IUPAC Name |

(2E,4E)-1,5-diphenylpenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H/b11-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONKLJMPKWQQFG-HPIZBCMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamylideneacetophenone | |

CAS RN |

614-57-3, 132794-05-9 | |

| Record name | 2,4-Pentadienophenone, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentadien-1-one, 1,5-diphenyl-, (?,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132794059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 614-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-2,4-pentadienophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-phenylpenta-2,4-dienophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

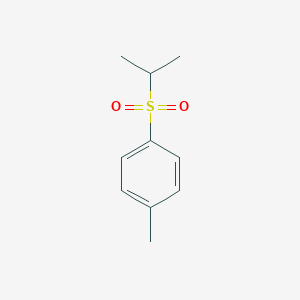

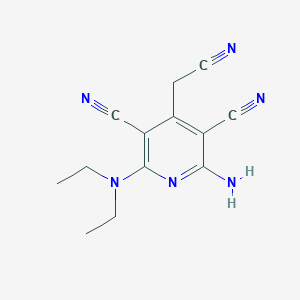

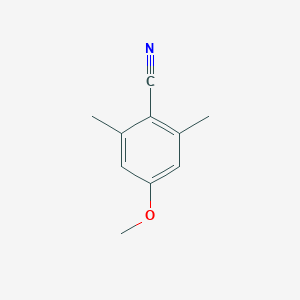

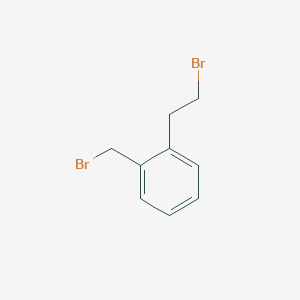

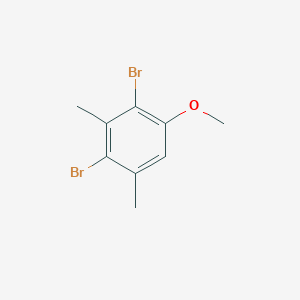

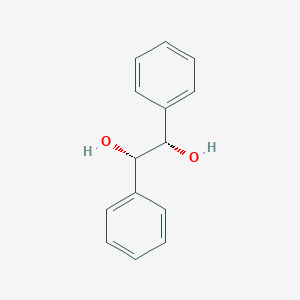

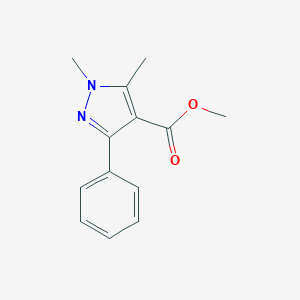

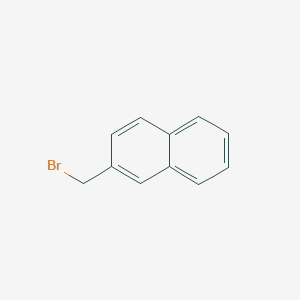

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)

![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)